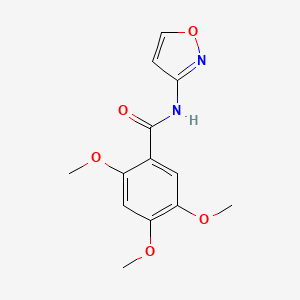![molecular formula C21H28N4O B6043256 N-[1-(4-isobutylbenzyl)-3-piperidinyl]-2-pyrazinecarboxamide](/img/structure/B6043256.png)
N-[1-(4-isobutylbenzyl)-3-piperidinyl]-2-pyrazinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[1-(4-isobutylbenzyl)-3-piperidinyl]-2-pyrazinecarboxamide, also known as IBP or IBP-118, is a chemical compound that has gained attention in the scientific research community due to its potential therapeutic applications.
作用机制
N-[1-(4-isobutylbenzyl)-3-piperidinyl]-2-pyrazinecarboxamide acts as a selective antagonist of the dopamine D3 receptor, which plays a role in the regulation of dopamine neurotransmission. By blocking the D3 receptor, this compound can modulate dopamine signaling in the brain, leading to its potential therapeutic effects in neurological disorders and addiction.
Biochemical and Physiological Effects:
This compound has been shown to increase dopamine release in the prefrontal cortex and striatum, two brain regions that are involved in reward processing and decision-making. This effect may underlie its potential use as an anti-addictive agent. This compound has also been shown to improve cognitive function and memory in animal models, suggesting its potential use in the treatment of cognitive disorders.
实验室实验的优点和局限性
N-[1-(4-isobutylbenzyl)-3-piperidinyl]-2-pyrazinecarboxamide has several advantages for use in lab experiments. It is highly selective for the D3 receptor, which allows for more precise modulation of dopamine signaling. This compound also has good bioavailability and can cross the blood-brain barrier, making it a promising candidate for in vivo studies. However, this compound has limited solubility in water, which can make it difficult to work with in certain experimental settings.
未来方向
There are several potential future directions for research on N-[1-(4-isobutylbenzyl)-3-piperidinyl]-2-pyrazinecarboxamide. One area of interest is its potential use in the treatment of addiction, particularly for cocaine and alcohol addiction. This compound may also have potential as a treatment for depression and anxiety disorders, as well as for the prevention of neurodegenerative diseases. Further studies are needed to fully understand the mechanisms underlying this compound's effects and to optimize its therapeutic potential.
In conclusion, this compound is a promising compound with potential therapeutic applications in various fields of research. Its selective modulation of dopamine signaling makes it a promising candidate for the treatment of neurological disorders and addiction. Further studies are needed to fully understand its mechanisms of action and to optimize its therapeutic potential.
合成方法
N-[1-(4-isobutylbenzyl)-3-piperidinyl]-2-pyrazinecarboxamide can be synthesized through a multi-step process involving the reaction of 4-isobutylbenzylamine and 2-pyrazinecarboxylic acid. The resulting compound is then treated with piperidine to yield the final product. This synthesis method has been optimized to ensure high yields and purity of this compound.
科学研究应用
N-[1-(4-isobutylbenzyl)-3-piperidinyl]-2-pyrazinecarboxamide has been studied for its potential therapeutic applications in various fields of research. It has been shown to have promising effects in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. This compound has also been studied for its potential use as an anti-tumor agent due to its ability to inhibit cell growth and induce apoptosis in cancer cells.
属性
IUPAC Name |
N-[1-[[4-(2-methylpropyl)phenyl]methyl]piperidin-3-yl]pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O/c1-16(2)12-17-5-7-18(8-6-17)14-25-11-3-4-19(15-25)24-21(26)20-13-22-9-10-23-20/h5-10,13,16,19H,3-4,11-12,14-15H2,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGWUTTNFXFNJQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)CN2CCCC(C2)NC(=O)C3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![7-[(6-fluoro-2-oxo-1,2-dihydro-4-quinolinyl)carbonyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6043173.png)
![2-(methoxymethyl)-1-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B6043177.png)
![2-[(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)thio]-N-(4-phenoxyphenyl)acetamide](/img/structure/B6043182.png)
![4-(3-bromophenyl)-1,3-dimethyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6043189.png)
![1-[2-methoxy-4-({[2-(2-methylphenyl)ethyl]amino}methyl)phenoxy]-3-(4-morpholinyl)-2-propanol](/img/structure/B6043192.png)
![1-[1-(2-methylbenzyl)-4-piperidinyl]-N-[(1-methyl-1H-imidazol-2-yl)methyl]-N-(tetrahydro-2-furanylmethyl)methanamine](/img/structure/B6043195.png)
![3-[2-(1-azepanyl)-2-oxoethyl]-4-(2,2-diphenylethyl)-2-piperazinone](/img/structure/B6043201.png)
![1-ethyl-4-[2-(4-fluorophenoxy)ethyl]-2,3-piperazinedione](/img/structure/B6043211.png)
![1-[2-hydroxy-3-(3-{[methyl(3-pyridinylmethyl)amino]methyl}phenoxy)propyl]-4-piperidinol](/img/structure/B6043212.png)

![2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxy-N-[1-(4-methyl-1,3-thiazol-2-yl)ethyl]benzamide](/img/structure/B6043227.png)
![4-[2-(2,4-dinitrophenyl)vinyl]morpholine](/img/structure/B6043241.png)
![2-methoxy-6-{[5-(4-methoxyphenyl)-2-oxo-3(2H)-furanylidene]methyl}phenyl acetate](/img/structure/B6043246.png)

